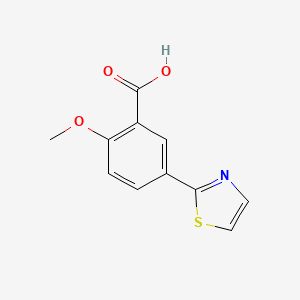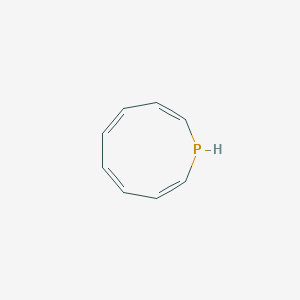
2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury is an organic compound that features a peroxy group attached to a phenylpropan-2-yl and propan-2-yl group, with mercury as a central atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury typically involves the reaction of phenylpropan-2-ylperoxide with a mercury-containing compound under controlled conditions. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at low temperatures to prevent decomposition of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: The compound can be reduced to form phenylpropan-2-yl alcohol and other mercury-containing byproducts.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include phenylpropan-2-yl alcohol, various mercury-containing byproducts, and substituted phenylpropan-2-yl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce peroxy groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its ability to induce oxidative stress.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of polymers and other materials that require peroxy groups for cross-linking and stabilization.
Wirkmechanismus
The mechanism of action of 2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and other cellular effects. The mercury atom in the compound can also interact with thiol groups in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicumyl peroxide: Another organic peroxide with similar oxidative properties.
Phenylacetone: A related compound with a phenyl group attached to a carbonyl group.
Uniqueness
2-Phenylpropan-2-ylperoxy(propan-2-yl)mercury is unique due to the presence of both a peroxy group and a mercury atom, which confer distinct chemical reactivity and biological effects. The combination of these functional groups makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
37117-16-1 |
|---|---|
Molekularformel |
C12H18HgO2 |
Molekulargewicht |
394.86 g/mol |
IUPAC-Name |
2-phenylpropan-2-ylperoxy(propan-2-yl)mercury |
InChI |
InChI=1S/C9H12O2.C3H7.Hg/c1-9(2,11-10)8-6-4-3-5-7-8;1-3-2;/h3-7,10H,1-2H3;3H,1-2H3;/q;;+1/p-1 |
InChI-Schlüssel |
AQMNZYRTKNKFKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[Hg]OOC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



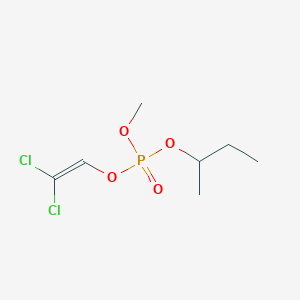

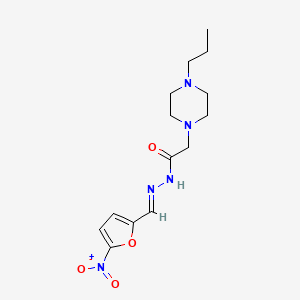


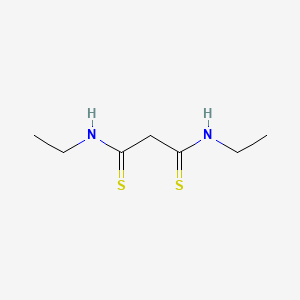

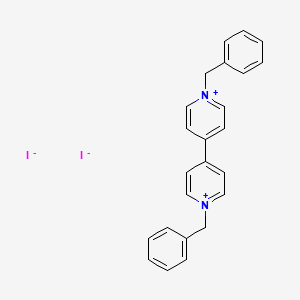
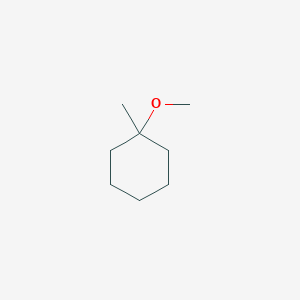
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
